(E)-N'-butylidene-3,4,5-trimethoxybenzohydrazide
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Overview
Description
(E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a butylidene group attached to a benzohydrazide moiety, which is further substituted with three methoxy groups at the 3, 4, and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzohydrazide and butyraldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for (E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can regenerate the starting hydrazide and aldehyde.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide is not well-defined, but it is likely to involve interactions with specific molecular targets. The hydrazone linkage may allow the compound to act as a ligand, binding to metal ions or enzymes and modulating their activity. The methoxy groups could also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N’-butylidene-3,4,5-trimethoxybenzohydrazide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
3,4,5-trimethoxybenzohydrazide: Lacks the butylidene group, which could influence its chemical properties and applications.
Other hydrazones: Compounds with different aldehyde or ketone components, which can result in varied chemical and biological properties.
Uniqueness
(E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide is unique due to its specific substitution pattern and the presence of the (E)-configuration, which can influence its chemical reactivity and potential applications. The combination of the butylidene group and the trimethoxybenzene moiety provides a distinct structure that can be exploited for various scientific and industrial purposes.
Properties
IUPAC Name |
N-[(E)-butylideneamino]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-6-7-15-16-14(17)10-8-11(18-2)13(20-4)12(9-10)19-3/h7-9H,5-6H2,1-4H3,(H,16,17)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIAHTAFCHUDGK-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=N/NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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